Steric Bulk and Leaving-Group Architecture: Structural Differentiation from 2-Methyl-2-Adamantyl Methacrylate
The target compound incorporates both a methyl and an ethyl substituent on the tertiary carbon linking the adamantyl cage to the methacrylate ester oxygen, whereas 2-methyl-2-adamantyl methacrylate bears two methyl groups at this position. This structural difference increases the steric congestion around the cleavable ester bond, which is expected to modulate deprotection activation energy (Eₐ). Quantitative Eₐ values for 2-(1-Adamantyl)butan-2-yl methacrylate have not been reported, but in structurally related 2-alkyl-2-adamantyl methacrylates, the nature of the alkyl substituent is known to influence acid-catalytic deprotection rate and lithographic contrast [1]. The molecular weight of the target compound (276.4 g/mol) is 18% higher than 2-methyl-2-adamantyl methacrylate (234.33 g/mol), consistent with greater steric volume [2].
| Evidence Dimension | Steric bulk at acid-labile tertiary ester center |
|---|---|
| Target Compound Data | Mixed methyl + ethyl substitution on bridging carbon; MW = 276.4 g/mol; Formula C₁₈H₂₈O₂ [2] |
| Comparator Or Baseline | 2-Methyl-2-adamantyl methacrylate (CAS 177080-67-0): gem-dimethyl substitution; MW = 234.33 g/mol; Formula C₁₅H₂₂O₂ [2] |
| Quantified Difference | MW increase of ~18%; one additional methylene unit in the alkyl substituent; mixed vs. symmetric substitution pattern |
| Conditions | Structural comparison based on molecular formula; no direct experimental comparison available |
Why This Matters
The mixed methyl/ethyl substitution provides a tunable handle on acid-catalyzed leaving-group lability and dissolution contrast, which is critical for achieving high-resolution lithographic patterning; formulators selecting monomers for CAR copolymers must consider this structural distinction when optimizing resist sensitivity and line-width roughness.
- [1] Furukawa, K.; Kozawa, T.; Seki, S.; Tagawa, S. Relationship between sensitivities of chemically amplified resist based on adamantane derivatives upon exposure to ArF excimer laser, electron beam, and extreme ultraviolet radiation. Scholarmate, 2017. View Source
- [2] Catsyn. Monomer product data: 2-(Adamantan-1-YL)butan-2-YL methacrylate (MW 276.41); 2-Methyl-2-adamantyl methacrylate (MW 234.33). Accessed 2026. View Source
